4-(4-Hydroxyphenyl)butanenitrile
Overview
Description
4-(4-Hydroxyphenyl)butanenitrile is an organic compound characterized by a nitrile group (-CN) attached to a butane chain, which is further substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Hydroxyphenyl)butanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production of this compound often involves the selective alkylation of phenol with 4-hydroxybutan-2-one in the presence of solid acid catalysts such as acid-activated Montmorillonite clay .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for the substitution of halogens with nitrile groups.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the production of flavoring agents like raspberry ketone.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)butanenitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(4-Hydroxyphenyl)butanenitrile can be compared with other similar compounds:
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone): Both compounds have a hydroxyphenyl group, but differ in the functional group attached to the butane chain.
4-(4-Hydroxyphenyl)but-3-en-2-one: Similar structure but with a double bond in the butane chain.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSICOWXBLNSCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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